Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride
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Overview
Description
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties
Preparation Methods
The synthesis of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride typically involves multiple steps. One common synthetic route starts with the Ullmann condensation reaction of 2-bromobenzoic acid and different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives
Chemical Reactions Analysis
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the acridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents are introduced onto the acridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex acridine derivatives.
Biology: The compound has been studied for its interactions with biological molecules, including DNA and proteins.
Mechanism of Action
The mechanism of action of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride involves its interaction with DNA. The compound acts as a topoisomerase inhibitor, intercalating into the DNA strands and preventing the topoisomerase enzymes from functioning properly. This leads to the inhibition of DNA replication and cell division, making it a potential anticancer agent . The molecular targets include topoisomerase I and II enzymes, and the pathways involved are related to DNA damage response and cell cycle regulation.
Comparison with Similar Compounds
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties and ability to inhibit topoisomerase enzymes.
Triazoloacridone (C-1305): Another potent topoisomerase inhibitor with anticancer activity.
Amsacrine (m-AMSA): A clinically used anticancer drug that also targets topoisomerase enzymes. The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties.
Properties
CAS No. |
113106-78-8 |
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Molecular Formula |
C16H19ClN2O |
Molecular Weight |
290.79 g/mol |
IUPAC Name |
N-ethyl-1,2,3,4-tetrahydroacridine-9-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-2-17-16(19)15-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)15;/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,17,19);1H |
InChI Key |
DAANJAHRWWTSMG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31.Cl |
Origin of Product |
United States |
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